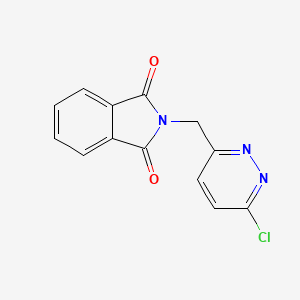

2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(6-chloropyridazin-3-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2/c14-11-6-5-8(15-16-11)7-17-12(18)9-3-1-2-4-10(9)13(17)19/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJYLXOIXHYZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719254 | |

| Record name | 2-[(6-Chloropyridazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948996-03-0 | |

| Record name | 2-[(6-Chloropyridazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule uniquely combines two pharmacologically relevant scaffolds: the isoindoline-1,3-dione (phthalimide) moiety, known for a wide range of biological activities, and the 6-chloropyridazine ring, a versatile synthetic handle for molecular elaboration. This document details the molecule's physicochemical properties, explores the rationale behind its design by examining its constituent parts, proposes detailed protocols for its synthesis and purification, and outlines its primary application as a core intermediate for the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Molecular Profile and Physicochemical Properties

This compound is a solid organic compound that serves primarily as a building block in more complex chemical syntheses.[1][2] Its structural features are key to its utility in research.

Chemical Structure and Identifiers

The molecule consists of a central isoindoline-1,3-dione group linked by a methylene bridge to the 3-position of a 6-chloropyridazine ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 948996-03-0 | [1][2][3] |

| Molecular Formula | C₁₃H₈ClN₃O₂ | [1][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=C(C=C3)Cl | [3] |

Physicochemical Data

The key physical and chemical properties determine the handling, storage, and reactivity of the compound.

| Property | Value | Source |

| Molecular Weight | 273.68 g/mol | [3] |

| Appearance | Solid (often a white or off-white powder) | Inferred |

| Purity | Commercially available at ≥95% | [1] |

| Storage | Sealed refrigeration is recommended | [1] |

| Hazard Codes | H302, H315, H319, H332, H335 | [3] |

| Precautionary Codes | P261, P280, P305+P351+P338 | [3] |

The Pharmacophoric Significance of Constituent Moieties

The value of this compound as a synthetic intermediate is derived from the established biological importance of its two core structural components.

The Isoindoline-1,3-dione Scaffold: A Privileged Structure

The isoindoline-1,3-dione heterocycle, commonly known as phthalimide, is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to possess a vast array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[4]

Most notably, this scaffold is the core of immunomodulatory drugs like thalidomide and its more potent analogs, lenalidomide and pomalidomide.[4] Furthermore, the phthalimide ring has been identified as a key pharmacophore for designing inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, as it can interact with the peripheral anionic site of the enzyme.[5][6]

The 6-Chloropyridazine Ring: A Versatile Synthetic Handle

The pyridazine ring is a nitrogen-containing heterocycle frequently incorporated into bioactive molecules. The presence of the chlorine atom at the 6-position is of critical synthetic importance. This chloro-group activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups (amines, alcohols, thiols, etc.), enabling the rapid synthesis of a large library of analogs from a single, common intermediate. This versatility is paramount in structure-activity relationship (SAR) studies during lead optimization.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for custom modifications or scale-up. A plausible and robust synthetic route is the condensation of phthalic anhydride with (6-chloropyridazin-3-yl)methanamine.

Retrosynthetic Analysis

The logical disconnection for this molecule breaks the imide C-N bond, leading back to commercially available or readily synthesized starting materials.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol describes a standard procedure for the formation of the phthalimide ring via condensation.

Objective: To synthesize this compound.

Materials:

-

Phthalic anhydride (1.0 eq)

-

(6-Chloropyridazin-3-yl)methanamine (1.0 eq)

-

Glacial Acetic Acid (solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phthalic anhydride (1.0 eq) and (6-chloropyridazin-3-yl)methanamine (1.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of phthalic anhydride). Acetic acid serves as a polar protic solvent that facilitates the reaction and the removal of water.

-

Heating: Heat the reaction mixture to reflux (approx. 118-120 °C) with vigorous stirring. The high temperature is necessary to drive the condensation and subsequent cyclization/dehydration to form the imide.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours). A common mobile phase would be a mixture of ethyl acetate and hexanes.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice-water bath. The product is expected to precipitate out of the acidic solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold water to remove residual acetic acid, followed by a cold non-polar solvent like hexanes to remove non-polar impurities.

-

Drying: Dry the product under vacuum to yield the crude this compound.

Purification and Characterization Workflow

The crude product may require further purification to meet the high-purity standards for drug discovery applications.

Caption: Standard workflow for product purification and validation.

Applications in Drug Discovery and Development

The primary utility of this compound is not as a final drug product but as a foundational scaffold for building diverse chemical libraries aimed at various therapeutic targets.

Role as a Core Synthetic Intermediate

This molecule is an ideal starting point for SAR studies. The stable phthalimide group provides a consistent anchor for biological target interaction, while the reactive chloropyridazine moiety allows for systematic modification.

Workflow for Analog Library Synthesis

The chloro-substituent is the key to diversification, primarily through SNAr reactions.

Caption: Diversification strategy via SNAr at the chloro position.

Potential Therapeutic Targets for Derivatives

Based on the known bioactivities of the core scaffolds, derivatives of this intermediate could be rationally designed and screened for activity against several important targets.

| Target Class | Specific Example(s) | Rationale | References |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | The phthalimide moiety is a known inhibitor, relevant for Alzheimer's disease therapy. | [5][6][7] |

| Inflammatory Enzymes | Cyclooxygenase (COX-1/COX-2) | Phthalimide derivatives have shown anti-inflammatory and analgesic effects. | [4][8] |

| Protein Kinases | Various | The pyridazine core is found in numerous kinase inhibitors used in oncology. | N/A |

| Cereblon (CRBN) | E3 Ubiquitin Ligase | The phthalimide core is the basis for molecular glue degraders (e.g., Thalidomide). | N/A |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: The compound is classified as potentially harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation.[3] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, consistent with recommendations for refrigerated storage to ensure long-term stability.[1]

Conclusion

This compound stands out as a high-value intermediate for medicinal chemistry. Its structure is a deliberate fusion of a biologically privileged phthalimide core and a synthetically versatile chloropyridazine ring. This combination provides an excellent platform for the efficient development of diverse compound libraries, enabling robust structure-activity relationship studies. Researchers can leverage this molecule to accelerate the discovery of novel drug candidates targeting a range of diseases, from neurodegeneration to inflammation and cancer.

References

- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. cenmed.com [cenmed.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. printo.2promojournal.com [printo.2promojournal.com]

- 8. researchgate.net [researchgate.net]

2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthesis pathway with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules.

Core Compound Identification and Properties

Chemical Identity:

| Attribute | Value | Citation |

| IUPAC Name | This compound | |

| CAS Number | 948996-03-0 | [1][2][3] |

| Molecular Formula | C13H8ClN3O2 | [1][2][3] |

| Molecular Weight | 273.67 g/mol | [3] |

Physicochemical Properties:

| Property | Value | Source |

| Density (Predicted) | 1.5±0.1 g/cm3 | [4] |

| Appearance | White to off-white solid (inferred) | |

| Storage | Sealed refrigeration | [5] |

Synthesis and Mechanism

The synthesis of this compound can be logically achieved through a nucleophilic substitution reaction. This well-established method in organic chemistry involves the reaction of potassium phthalimide with a suitable haloalkyl-substituted pyridazine. The phthalimide anion acts as a nucleophile, displacing the halide to form the desired N-substituted isoindoline-1,3-dione.

The key starting material, 3-(chloromethyl)-6-chloropyridazine, can be synthesized from 3-methyl-6-chloropyridazine via a free-radical halogenation, or alternatively from 3-methylpyridazine followed by chlorination.[1]

Proposed Synthetic Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound;948996-03-0 [abichem.com]

- 4. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, CasNo.948996-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

Spectroscopic and Synthetic Profile of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione: A Technical Guide

Introduction

2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, with CAS Number 948996-03-0, is a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structure combines the isoindoline-1,3-dione moiety, a well-known pharmacophore present in drugs like thalidomide, with a substituted pyridazine ring, a heterocyclic system recognized for its diverse biological activities.[3][4] The isoindoline-1,3-dione scaffold is often explored for its potential in anticancer, anti-inflammatory, and immunomodulatory applications.[5] This technical guide provides an in-depth analysis of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of its structural components and data from related compounds. Additionally, a plausible synthetic route and the underlying chemical principles are discussed.

Molecular Structure and Key Features

The molecule consists of two main structural units linked by a methylene bridge:

-

Isoindoline-1,3-dione: A bicyclic aromatic system containing a phthalimide group. This part of the molecule is generally planar and electron-deficient.

-

6-Chloropyridazine: A six-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a chlorine atom.

The combination of these moieties suggests potential for a range of intermolecular interactions, which can be probed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoindoline-1,3-dione and pyridazine rings, as well as a characteristic singlet for the methylene bridge protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isoindoline-1,3-dione (aromatic) | 7.7 - 8.0 | Multiplet | 4H |

| Pyridazine (aromatic) | 7.5 - 7.8 | Multiplet | 2H |

| Methylene (-CH₂-) | ~5.0 | Singlet | 2H |

Causality Behind Predictions:

-

The aromatic protons of the isoindoline-1,3-dione ring are expected to resonate in the downfield region (7.7-8.0 ppm) due to the deshielding effect of the two adjacent carbonyl groups.

-

The protons on the pyridazine ring will also be in the aromatic region, with their exact shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

-

The methylene protons, being adjacent to the electron-withdrawing isoindoline-1,3-dione nitrogen and the pyridazine ring, are expected to appear as a singlet around 5.0 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Pyridazine (aromatic) | 125 - 160 |

| Isoindoline-1,3-dione (aromatic) | 120 - 140 |

| Methylene (-CH₂-) | 40 - 45 |

Causality Behind Predictions:

-

The carbonyl carbons of the isoindoline-1,3-dione moiety are the most deshielded and will appear at the lowest field (165-170 ppm).[4]

-

The aromatic carbons of both ring systems will resonate in the typical range of 120-160 ppm. Specific assignments can be complex due to the various electronic effects. Based on data for pyridazin-3-ones, the carbon bearing the chlorine atom is expected to be significantly deshielded.[6]

-

The methylene carbon will appear in the upfield region, typically between 40 and 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and analyze the resulting spectrum for characteristic absorption bands.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Weak |

| C=O stretch (imide) | 1700 - 1780 (asymmetric and symmetric) | Strong |

| C=C and C=N stretch (aromatic) | 1400 - 1600 | Medium |

| C-N stretch | 1300 - 1400 | Medium |

| C-Cl stretch | 600 - 800 | Medium-Strong |

Causality Behind Predictions:

-

The most prominent peaks in the IR spectrum will be the strong absorptions from the two imide carbonyl groups, which may appear as two distinct bands due to asymmetric and symmetric stretching. For similar isoindoline-1,3-dione derivatives, these bands are typically observed around 1709 cm⁻¹ and 1735 cm⁻¹.[7]

-

Aromatic C-H stretching vibrations will be present above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be just below 3000 cm⁻¹.

-

The stretching vibrations of the aromatic C=C and C=N bonds will appear in the 1400-1600 cm⁻¹ region.

-

A band corresponding to the C-Cl stretch is expected in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate molecular ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₃H₈ClN₃O₂. The expected molecular weight is approximately 273.68 g/mol .

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | ~274.04 | Protonated molecular ion |

| [M+Na]⁺ | ~296.02 | Sodium adduct of the molecular ion |

| [M-Cl]⁺ | ~238.06 | Loss of a chlorine atom |

| [C₈H₄NO₂]⁺ | ~146.02 | Phthalimide fragment |

| [C₅H₄ClN₂]⁺ | ~127.01 | Chloropyridazine fragment |

Causality Behind Predictions:

-

In ESI-MS, the protonated molecular ion [M+H]⁺ is expected to be the base peak.

-

Common fragmentation pathways for such structures involve the cleavage of the bond between the methylene group and the isoindoline-1,3-dione or the pyridazine ring. This would lead to the formation of characteristic fragment ions corresponding to these two moieties.

-

The loss of the chlorine atom from the molecular ion is another plausible fragmentation pathway.

Synthesis of this compound

A plausible synthetic route for the title compound involves a nucleophilic substitution reaction between potassium phthalimide and 3-(chloromethyl)-6-chloropyridazine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of potassium phthalimide in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add 3-(chloromethyl)-6-chloropyridazine.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, pour the mixture into ice-water to precipitate the product.

-

Purification: Filter the solid, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to obtain the pure this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics and a plausible synthetic route for this compound. The predicted NMR, IR, and MS data, based on the analysis of its structural components and related compounds, offer a valuable resource for researchers working on the synthesis and characterization of this and similar molecules. The provided protocols for spectral data acquisition and synthesis serve as a practical starting point for experimental work in the fields of medicinal chemistry and drug development.

References

- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 2. cenmed.com [cenmed.com]

- 3. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. printo.2promojournal.com [printo.2promojournal.com]

A Technical Guide to Determining the Aqueous and Organic Solubility of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the novel compound 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. As specific solubility data for this molecule is not widely published, this document outlines the fundamental principles, theoretical considerations, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to accurately characterize its solubility profile. The guide emphasizes the gold-standard isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring the generation of robust and reliable data critical for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1] For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability, influencing absorption and therapeutic efficacy. In process chemistry, understanding solubility is essential for designing efficient crystallization, extraction, and purification protocols.[1] This guide focuses on elucidating the solubility of this compound, a compound of interest in contemporary research.

Molecular Structure and Theoretical Solubility Profile

Chemical Structure

The first step in predicting solubility is a thorough analysis of the molecule's structure.

IUPAC Name: this compound[2] Molecular Formula: C₁₄H₉ClN₂O₂[2] Molecular Weight: 272.69 g/mol [2]

Figure 1. Chemical Structure of this compound.[2]

Figure 1. Chemical Structure of this compound.[2]

Structural Analysis and Solubility Prediction

The molecule's structure presents several key features that govern its solubility:

-

Isoindoline-1,3-dione (Phthalimide group): This large, planar, and relatively nonpolar aromatic system contains two polar carbonyl groups. The phthalimide moiety is a common structural motif in medicinal chemistry.[3][4]

-

Chloropyridazine Ring: This is a nitrogen-containing heterocyclic ring, which is generally polar. The presence of a chlorine atom adds to the molecule's lipophilicity.

-

Methylene Bridge: A flexible, nonpolar linker connecting the two ring systems.

Prediction: Based on the "like dissolves like" principle, the molecule's hybrid nature—possessing both large nonpolar surface areas and polar functional groups—suggests a complex solubility profile.[1]

-

Aqueous Solubility: Expected to be low. The large hydrophobic backbone is likely to dominate, leading to poor solubility in water.

-

Organic Solubility: Higher solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions with the carbonyl and chloropyridazine groups. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone are predicted to be effective.[5][6] Solubility in nonpolar solvents like hexane is expected to be very low.

Experimental Design: A Validated Protocol

To obtain precise and accurate solubility data, a robust experimental protocol is paramount. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[7][8]

Materials and Equipment

-

This compound (ensure purity >95%)

-

Selection of solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25 °C or 37 °C)[9]

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Proposed Solvents for Screening

A diverse set of solvents should be used to build a comprehensive solubility profile.

| Solvent Class | Example Solvents | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile (ACN) | Expected to be good solvents due to strong dipole moments. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Capable of hydrogen bonding; solubility will depend on the balance with the nonpolar structure. |

| Nonpolar | Hexane, Toluene | Expected to be poor solvents, but important for defining the full profile. |

| Aqueous Buffers | pH 2.0 (HCl), pH 7.4 (Phosphate), pH 9.0 (Borate) | Essential for pharmaceutical applications to understand solubility at physiological pH.[10] |

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination experiment.

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Protocol

-

Preparation: Add an excess amount of the solid compound to a tared glass vial (enough to ensure a saturated solution with visible solid remaining). Record the mass.

-

Solvent Addition: Add a precise volume of the selected solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Equilibrate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials to pellet the undissolved solid.[7]

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration.[11]

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[12][13]

HPLC Method Development Outline

A basic method can be developed as follows:

-

Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: Begin with a simple gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.[14] A typical gradient might run from 5% B to 95% B over several minutes.

-

Wavelength Selection: Analyze a concentrated solution of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λ-max). This wavelength will be used for detection to maximize sensitivity.

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate good linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and use the calibration curve to calculate its concentration.

Calculation of Solubility

The final solubility is calculated by taking the measured HPLC concentration and multiplying it by the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation

Results should be compiled into a clear, concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| pH 7.4 Buffer | 37 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling Precautions

As a chlorinated heterocyclic compound, appropriate safety measures must be observed.

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spills: In case of a spill, avoid generating dust. Collect the material and dispose of it as hazardous waste according to institutional guidelines.

Conclusion

This guide provides a robust and scientifically sound methodology for determining the solubility of this compound. By combining theoretical structural analysis with the proven isothermal shake-flask method and accurate HPLC quantification, researchers can generate the high-quality data necessary to advance their research and development objectives. Adherence to these protocols will ensure data integrity, reproducibility, and a comprehensive understanding of this compound's physicochemical properties.

References

- 1. chem.ws [chem.ws]

- 2. 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione | C14H9ClN2O2 | CID 14324713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. printo.2promojournal.com [printo.2promojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enfo.hu [enfo.hu]

- 8. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. www1.udel.edu [www1.udel.edu]

- 11. HPLC analytical Method development: an overview [pharmacores.com]

- 12. pharmasalmanac.com [pharmasalmanac.com]

- 13. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. njuajif.org [njuajif.org]

- 16. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]

- 17. CCOHS: Chlorine [ccohs.ca]

Unlocking the Therapeutic Potential of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione: A Guide to Pioneering Research Areas

Abstract

The confluence of the pyridazine and isoindoline-1,3-dione scaffolds in the novel chemical entity, 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, presents a compelling frontier for therapeutic innovation. The isoindoline-1,3-dione moiety is a well-established pharmacophore with a rich history in medicinal chemistry, known for its diverse biological activities including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2][3] Concurrently, the pyridazine core is a key structural motif in numerous bioactive molecules, contributing to a wide spectrum of pharmacological properties. This guide delineates a strategic roadmap for researchers and drug development professionals to explore the multifaceted therapeutic potential of this hybrid molecule. We will delve into promising research avenues, propose robust experimental designs, and provide detailed protocols to systematically investigate its mechanism of action and identify novel therapeutic applications.

Introduction: A Molecule of Untapped Promise

The chemical structure of this compound, with CAS Number 948996-03-0, merges two pharmacologically significant heterocycles.[4][5] The isoindoline-1,3-dione group, famously associated with the thalidomide family, has seen a resurgence in interest due to its potent immunomodulatory and anti-angiogenic properties.[3] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in drugs with applications ranging from cardiovascular to infectious diseases.[6] The strategic combination of these two moieties, connected by a methyl linker, suggests a high probability of novel biological activity. This document serves as a comprehensive guide for the scientific community to systematically unravel the therapeutic potential of this intriguing compound.

Core Research Areas: Charting the Course for Discovery

Based on the known pharmacological profiles of its constituent scaffolds, we propose the following primary research areas for this compound:

-

2.1. Immuno-oncology and Anti-inflammatory Effects: A primary avenue of investigation lies in its potential as an immunomodulatory and anti-inflammatory agent. The isoindoline-1,3-dione core is a strong indicator for activity in this domain.

-

2.2. Neurological Disorders and Neuroinflammation: Given that isoindoline-1,3-dione derivatives have been explored as acetylcholinesterase inhibitors, investigating the neuroprotective and anti-neuroinflammatory properties of this compound is a logical progression.[1][7][8]

-

2.3. Targeted Protein Degradation: The mention of this molecule as a potential protein degrader building block warrants a dedicated research focus on its ability to induce the degradation of specific protein targets, a cutting-edge therapeutic modality.[5]

-

2.4. Analgesic Properties: Several derivatives of isoindoline-1,3-dione and pyridazinone have demonstrated analgesic effects, suggesting a potential application in pain management.[9][10][11]

The following sections will provide detailed experimental workflows to explore each of these research areas.

Experimental Workflows and Protocols

This section outlines a series of experimental protocols designed to systematically evaluate the biological activity of this compound.

Investigation of Immuno-oncology and Anti-inflammatory Potential

The primary hypothesis is that the compound modulates inflammatory pathways, potentially through inhibition of key signaling molecules like NF-κB or pro-inflammatory cytokines.

3.1.1. In Vitro Anti-inflammatory Assays

-

Objective: To determine the compound's ability to inhibit the production of pro-inflammatory cytokines in immune cells.

-

Protocol:

-

Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

-

After 24 hours, collect the cell supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

-

Determine the IC50 value for the inhibition of each cytokine.

-

3.1.2. NF-κB Signaling Pathway Analysis

-

Objective: To investigate if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.

-

Protocol:

-

Use a stable cell line expressing an NF-κB-driven luciferase reporter gene.

-

Treat the cells with the compound at various concentrations.

-

Stimulate with TNF-α to activate the NF-κB pathway.

-

Measure luciferase activity to quantify NF-κB activation.

-

Perform Western blot analysis to assess the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

-

Caption: Proposed inhibition of the NF-κB signaling pathway.

Evaluation of Neuroprotective and Acetylcholinesterase Inhibitory Activity

The structural similarity to known acetylcholinesterase inhibitors provides a strong rationale for exploring this compound's potential in neurological disorders like Alzheimer's disease.[1]

3.2.1. Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of the compound against AChE.

-

Protocol:

-

Utilize Ellman's method for determining cholinesterase activity.

-

Prepare a reaction mixture containing acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human AChE.

-

Add varying concentrations of the test compound.

-

Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3.2.2. Neuroprotection Assay against Oxidative Stress

-

Objective: To assess the compound's ability to protect neuronal cells from oxidative stress-induced cell death.

-

Protocol:

-

Culture human neuroblastoma cells (e.g., SH-SY5Y).

-

Pre-treat the cells with the compound for 24 hours.

-

Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

After 24 hours, assess cell viability using the MTT assay.

-

Quantify the protective effect of the compound.

-

| Assay | Endpoint | Positive Control | Expected Outcome |

| AChE Inhibition | IC50 (µM) | Donepezil | Potent inhibition of AChE activity |

| Neuroprotection | % Cell Viability | N-acetylcysteine | Increased cell viability in the presence of oxidative stress |

Exploration of Targeted Protein Degradation

The identification of this molecule as a potential building block for protein degraders opens up an exciting and highly relevant area of research.

3.3.1. In Silico Docking and Target Identification

-

Objective: To computationally predict potential protein targets for degradation.

-

Protocol:

-

Perform reverse docking screens against a library of known E3 ligases and proteins implicated in various diseases.

-

Analyze the binding poses and energies to identify high-affinity interactions.

-

Prioritize targets based on their therapeutic relevance.

-

3.3.2. In Vitro Protein Degradation Assays

-

Objective: To experimentally validate the degradation of predicted protein targets.

-

Protocol:

-

Select a cell line that endogenously expresses the target protein identified in silico.

-

Treat the cells with a range of concentrations of the test compound.

-

After 24-72 hours, lyse the cells and perform Western blot analysis to quantify the levels of the target protein.

-

Use a proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent.

-

Caption: Experimental workflow for targeted protein degradation.

Future Directions and Conclusion

The research avenues outlined in this guide provide a robust framework for elucidating the therapeutic potential of this compound. Positive findings in any of these areas would warrant further preclinical development, including pharmacokinetic and toxicological studies, as well as in vivo efficacy studies in relevant animal models. The unique structural combination of this molecule holds significant promise for the development of novel therapeutics in oncology, neurology, and beyond. A systematic and rigorous scientific approach, as detailed in this guide, will be paramount to unlocking its full potential.

References

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Pyridazines and derivatives | Fisher Scientific [fishersci.com]

- 7. printo.2promojournal.com [printo.2promojournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione and its Analogs: Synthesis, Biological Activity, and Therapeutic Prospects

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful paradigm in modern drug discovery. This guide focuses on the chemical scaffold derived from conjugating a chloropyridazine moiety with an isoindoline-1,3-dione (phthalimide) core, exemplified by 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione. This hybrid architecture leverages the broad-spectrum biological activities of both parent heterocycles. Pyridazine derivatives are renowned for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Similarly, the isoindoline-1,3-dione framework is central to immunomodulatory drugs like thalidomide and has been explored for anti-inflammatory and neuroprotective applications[4][5][6]. This document provides an in-depth review of the synthesis, structure-activity relationships (SAR), and the multifaceted therapeutic potential of this promising class of compounds for researchers and drug development professionals.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for novel therapeutics with enhanced efficacy and improved safety profiles, the molecular hybridization approach has gained considerable traction. This strategy combines two or more pharmacophoric units to create a new hybrid compound with potentially synergistic or additive biological activities, or a novel mechanism of action[7]. The title compound, this compound (PubChem CID: 14324713), is a quintessential example of this design philosophy[8].

-

The Pyridazine Moiety: This 1,2-diazine ring is a "wonder nucleus" in medicinal chemistry, forming the backbone of compounds with a vast array of biological activities. These include potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][9]. The presence of a chlorine atom, as in the title compound, provides a reactive handle for further chemical modification, enabling the synthesis of diverse analog libraries. Notably, chloropyridazine hybrids have been investigated as promising anticancer agents that can induce apoptosis and inhibit key DNA repair enzymes like PARP-1[7].

-

The Isoindoline-1,3-dione (Phthalimide) Moiety: This bicyclic structure is famously associated with thalidomide and its analogs (lenalidomide, pomalidomide), which are potent immunomodulatory drugs (IMiDs) used in the treatment of multiple myeloma[4][5]. Their mechanism involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins and subsequent anti-angiogenic and immunomodulatory effects[5]. Beyond cancer, this scaffold has been integrated into molecules designed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory action and as cholinesterase inhibitors for potential application in neurodegenerative diseases[6][10][11].

By physically linking these two powerful pharmacophores, the resulting hybrid molecule holds the potential to engage with multiple biological targets, offering new avenues for treating complex diseases like cancer and chronic inflammatory conditions.

General Synthesis Strategy

The synthesis of this compound and its analogs typically follows a convergent synthetic route. This involves the preparation of the key pyridazine and isoindoline intermediates, followed by their conjugation. While the exact synthesis of the title compound is not detailed in the provided literature, a plausible and generalized pathway can be constructed based on established chemical reactions for these scaffolds[10][12].

A key step involves the chlorination of a pyridazinone precursor using a reagent like phosphoryl chloride (POCl₃) to yield the reactive 3,6-dichloropyridazine or a related intermediate[12]. Separately, the isoindoline-1,3-dione nitrogen can be alkylated. The final step is typically a nucleophilic substitution reaction to link the two fragments.

Caption: Generalized workflow for the synthesis of the target hybrid scaffold.

The synthesized compounds are then purified and characterized using standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) to confirm their structures[10][11][13].

Pharmacological Activities and Therapeutic Potential

The convergence of the pyridazine and isoindoline-1,3-dione scaffolds suggests a rich pharmacological profile. The primary areas of therapeutic interest based on analogs are oncology and inflammatory diseases.

Anticancer Activity

The anticancer potential of this chemical class is significant, likely stemming from multiple mechanisms of action contributed by each pharmacophore.

-

PARP-1 Inhibition and Apoptosis Induction: Certain chloropyridazine hybrids have been designed as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the base excision repair pathway for single-strand DNA breaks. Inhibition of PARP-1 is a clinically validated strategy, particularly for tumors with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations). By preventing DNA repair, these inhibitors can lead to the accumulation of cytotoxic lesions and induce apoptosis (programmed cell death)[7].

-

Immunomodulation and Anti-Angiogenesis: The isoindoline-1,3-dione core is the hallmark of IMiDs[5]. If these hybrid molecules retain the ability to bind to cereblon, they could exert potent anticancer effects through anti-proliferative, anti-angiogenic, and immunomodulatory pathways, making them highly valuable for treating hematological malignancies[4].

Caption: Mechanism of action for PARP-1 inhibitors in cancer therapy.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of numerous diseases. Both pyridazinone and isoindoline scaffolds have been successfully utilized to develop potent anti-inflammatory agents.

-

COX-2 Inhibition: Several studies have reported novel pyridazinone and isoindoline derivatives that act as selective inhibitors of cyclooxygenase-2 (COX-2)[6][14]. COX-2 is an enzyme responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait that minimizes the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[15]. Compounds incorporating these scaffolds have demonstrated excellent in vivo anti-inflammatory and analgesic activity, in some cases superior to reference drugs like diclofenac[6].

Other Potential Activities

-

Neuroprotection: Derivatives of isoindoline-1,3-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease[10][11].

-

Antimicrobial Activity: Pyridazine derivatives have consistently shown promising activity against various bacterial and fungal strains, indicating a potential application in combating infectious diseases[9][12].

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on the title compound is not available, analysis of related analogs in the literature allows for the extrapolation of key structural determinants for biological activity.

| Compound/Analog Class | Key Structural Feature | Biological Activity | Potency (IC₅₀) | Reference |

| Pyridazinone-Isoindoline Hybrids | 2,6-disubstituted pyridazin-3(2H)-one core | COX-2 Inhibition | 0.11 - 0.24 µM | [14] |

| Isoindoline-Chalcone Hybrids | Chalcone moiety attached to isoindoline | COX-2 Inhibition | 0.11 - 0.18 µM | [6] |

| Chloropyridazine-Chalcone Hybrids | 4-chloropyridazinoxyphenyl scaffold | PARP-1 Inhibition, Apoptosis Induction | High proapoptotic potential | [7] |

| Isoindoline-N-benzyl Pyridinium | N-benzyl pyridinium moiety | Acetylcholinesterase (AChE) Inhibition | 2.1 - 7.4 µM | [10][11] |

Key Takeaways from SAR:

-

Substitution on the Pyridazine Ring: The nature and position of substituents are critical. The C6-chloro group is a key feature that can be retained for activity or used as a point for diversification to explore SAR.

-

Linker Group: The methylene bridge connecting the two heterocyclic systems is important for maintaining the correct orientation for target binding. Variations in linker length and flexibility could significantly impact potency.

-

Isoindoline Ring Substitution: Modifications to the aromatic portion of the isoindoline-1,3-dione can modulate lipophilicity and introduce additional interactions with the biological target, thereby fine-tuning activity and selectivity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To assess the anti-inflammatory potential of newly synthesized analogs, an in vitro COX-2 inhibition assay is a crucial first step. The following is a detailed, self-validating protocol.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-2 enzyme.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase component is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

-

Human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric probe)

-

Test Compounds and Reference Inhibitor (e.g., Celecoxib)

-

DMSO (vehicle for compounds)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of each test compound and the reference inhibitor (Celecoxib) in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme Preparation: Dilute the COX-2 enzyme and Heme in cold Assay Buffer to the desired working concentration as per the supplier's instructions.

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add 120 µL of Assay Buffer.

-

Negative Control (100% Activity) Wells: Add 100 µL of Assay Buffer and 20 µL of DMSO.

-

Test Compound Wells: Add 100 µL of Assay Buffer and 20 µL of the respective compound dilution.

-

Positive Control Wells: Add 100 µL of Assay Buffer and 20 µL of the Celecoxib dilution.

-

-

Enzyme Addition: Add 20 µL of the prepared COX-2 enzyme solution to all wells except the Blank. Mix gently and incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Substrate Addition: Prepare a solution of Arachidonic Acid and TMPD in Assay Buffer. Add 40 µL of this solution to all wells to initiate the reaction.

-

Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 595 nm every minute for 10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.

-

Self-Validation System: The inclusion of a blank (no enzyme), a negative control (vehicle only), and a known positive control inhibitor (Celecoxib) ensures the integrity of the assay, confirming that the enzyme is active and that any observed inhibition is due to the specific action of the test compound.

Conclusion and Future Perspectives

The hybrid scaffold of this compound represents a fertile ground for the development of novel therapeutics. The combination of the pharmacologically rich pyridazine and isoindoline-1,3-dione cores provides a platform for designing multi-target agents with significant potential in oncology and inflammation. The available literature on related analogs strongly suggests that these compounds are likely to exhibit potent anticancer activity, possibly through synergistic mechanisms like PARP-1 inhibition and immunomodulation, as well as potent anti-inflammatory effects via COX-2 inhibition.

Future research should focus on:

-

Synthesis and Screening: The synthesis of a focused library of analogs to systematically explore the structure-activity relationship by modifying the substituents on both heterocyclic rings and altering the linker.

-

Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds. This includes performing assays to confirm inhibition of PARP-1, binding to CRBN, and selectivity for COX-2 over COX-1.

-

In Vivo Evaluation: Advancing the most promising candidates from in vitro screening into preclinical animal models of cancer and inflammation to evaluate their efficacy, pharmacokinetics, and safety profiles.

By pursuing these avenues, the full therapeutic potential of this versatile and promising chemical class can be realized.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 5. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 6. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione | C14H9ClN2O2 | CID 14324713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling Protocols for 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione

Introduction & Compound Profile

This guide provides in-depth safety and handling information for 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, a heterocyclic compound increasingly utilized by researchers in drug development and chemical biology. Its structure, incorporating both a chlorinated pyridazine and an isoindoline-1,3-dione (phthalimide) moiety, makes it a valuable building block, particularly for the synthesis of targeted protein degraders and other molecular probes.[1]

Given its status as a specialized research chemical, comprehensive public safety data is limited. Therefore, this guide synthesizes information from structurally related compounds to establish a robust framework for safe handling, grounded in the principle of hazard assessment by structural analogy. The protocols herein are designed for professionals in research and development who require not just procedural steps, but a causal understanding of the safety measures employed.

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 948996-03-0 | [1],[2],[3] |

| Molecular Formula | C₁₃H₈ClN₃O₂ | [1],[2],[3] |

| Molecular Weight | 273.68 g/mol | [1],[3] |

| Common Synonyms | N-((6-Chloropyridazin-3-yl)methyl)phthalimide | N/A |

| Primary Application | Medical Intermediate, Protein Degrader Building Block |[1],[2] |

Hazard Assessment & Risk Analysis

A definitive Safety Data Sheet (SDS) for this specific compound is not widely available. Consequently, a rigorous risk assessment must be derived from the known hazards of its core chemical motifs: the chlorinated pyridazine ring and the isoindoline-1,3-dione system.

Analysis of the Chloropyridazine Moiety

Chlorinated heterocyclic compounds, including pyridazines, are known to be biologically active and often present specific handling challenges. Safety data for analogous compounds like 3,6-Dichloropyridazine and other chlorinated pyridines consistently indicate a potential for irritation.[4][5][6]

-

Causality: The electronegative chlorine atom and the nitrogen atoms in the pyridazine ring create a reactive system that can interact with biological macromolecules. This reactivity is the likely cause of the irritant effects observed in related molecules.

-

Anticipated Hazards:

-

Skin and Eye Irritation: Direct contact is likely to cause irritation.[4][6]

-

Respiratory Tract Irritation: Inhalation of the compound as a dust or aerosol may irritate the respiratory system.[4][6]

-

Toxicity on Ingestion: Some chlorinated pyridazines are classified as harmful or toxic if swallowed.[5][7]

-

Analysis of the Isoindoline-1,3-dione (Phthalimide) Moiety

The isoindoline-1,3-dione group is a common scaffold in medicinal chemistry. While many derivatives exhibit favorable toxicological profiles in controlled studies, the parent structure and its analogs are not without hazards.[8][9] The historical context of thalidomide, a well-known isoindoline-1,3-dione derivative, necessitates a cautious approach regarding potential reproductive toxicity, even in the absence of direct data for this specific molecule. GHS classifications for similar compounds have included warnings for reproductive toxicity.[10][11]

-

Causality: The planar, aromatic phthalimide structure allows it to intercalate with or bind to various biological targets, leading to a wide range of biological activities and potential toxicities.[12]

-

Anticipated Hazards:

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Primary Engineering Controls

The primary objective is to prevent physical contact and inhalation.

-

Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring, preparing solutions) and any subsequent reactions must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary barrier against inhalation of airborne particulates.[13]

-

Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the workspace.[13][14] Regular functionality checks of this equipment are required.

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The following PPE is required at all times when handling the compound.

Table 2: Mandatory Personal Protective Equipment

| Protection Type | Specific Recommendations | Rationale |

|---|---|---|

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Avoid latex. Change gloves immediately if contamination is suspected. | Provides a barrier against skin contact, which can cause irritation. Nitrile offers good resistance to a broad range of chemicals found in a research setting.[13][15] |

| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[4][15] |

| Body Protection | A buttoned, long-sleeved lab coat. Consider a chemical-resistant apron for large-scale operations. | Protects skin and personal clothing from contamination.[13] |

| Respiratory Protection | Not typically required when work is conducted within a certified fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with particulate filters (e.g., N95) would be necessary. | The fume hood serves as the primary respiratory control. Respirators are a secondary measure for non-routine situations.[13][16] |

Safe Handling & Storage Protocols

Adherence to methodical handling and storage procedures is critical for ensuring both user safety and compound integrity.

Experimental Protocol: Handling the Solid Compound

-

Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn. Designate a specific area within the fume hood for the handling procedure.

-

Aliquotting: To minimize dust formation, do not pour the solid. Use a spatula or chemical scoop for transfers. If weighing, tare the balance with the receiving container inside the fume hood. Make transfers slowly and carefully.

-

Solution Preparation: Add the solid to the solvent in a flask or vial. Do not add solvent directly to the primary storage container. Cap the vessel before agitating or sonicating to dissolve the compound.

-

Post-Handling: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[4]

Storage Conditions

Proper storage is crucial for maintaining the compound's purity and for safety.

-

Container: Store in the original, tightly sealed container to prevent moisture uptake and contamination.[17]

-

Environment: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[4][17]

-

Temperature: While some suppliers suggest room temperature storage, refrigeration is a prudent measure for ensuring long-term chemical stability, especially given its use as a drug development intermediate.[2] If refrigerated, allow the container to warm to room temperature before opening to prevent water condensation, which could hydrolyze the compound or introduce impurities.

-

Incompatibilities: Store away from strong oxidizing agents.[14]

Emergency Procedures & Spill Management

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

These procedures are based on best practices for handling similar chemical classes.[4][5][10]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][10]

Spill Management Protocol

-

Evacuate: Evacuate all non-essential personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[13]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste. Avoid creating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for hazardous waste disposal.

-

Report: Report the incident to the laboratory supervisor and the relevant environmental health and safety department.

Visualization: Emergency Exposure Response Workflow

The following diagram outlines the logical workflow for responding to an accidental exposure event.

Caption: Workflow for responding to an accidental exposure event.

Waste Disposal

All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be treated as hazardous chemical waste.

-

Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.[13]

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal contractor, in strict accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in general trash.[4]

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, CasNo.948996-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. This compound;948996-03-0 [abichem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. americanchemistry.com [americanchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. echemi.com [echemi.com]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds serve as foundational scaffolds for a vast array of therapeutic agents. Among these, pyridazine and isoindoline-1,3-dione moieties are of particular interest due to their versatile biological activities. The target compound, 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, is a key intermediate that combines these two important pharmacophores.[1][2] Its structure is valuable for creating libraries of novel molecules for screening in various therapeutic areas, including oncology and neurodegenerative diseases.[3][4]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The selected synthetic route is a variation of the Gabriel synthesis, a robust and reliable method for the preparation of primary amines and their protected analogues.[5][6] The core of this protocol involves the nucleophilic substitution reaction between the commercially available potassium phthalimide and a suitable precursor, 3-(chloromethyl)-6-chloropyridazine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and characterization methods.

Reaction Principle and Mechanism

The synthesis hinges on the Gabriel reaction, which elegantly circumvents the common issue of over-alkylation seen when using ammonia for similar substitutions.[5][7] The process unfolds in two conceptual stages, though executed in a single pot for this protocol.

-

Formation of the Nucleophile: Potassium phthalimide serves as a stable, easily handled source of the phthalimide anion. In a polar aprotic solvent like N,N-Dimethylformamide (DMF), it dissociates to provide a potent nitrogen nucleophile. The acidity of the N-H proton in phthalimide (pKa ≈ 8.3) is significantly increased due to the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base through resonance.[5]

-

Nucleophilic Substitution (SN2): The phthalimide anion attacks the electrophilic carbon of the chloromethyl group on the 3-(chloromethyl)-6-chloropyridazine precursor. This proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, displacing the chloride leaving group and forming the desired C-N bond. The pyridazine ring's nitrogen atoms enhance the electrophilicity of the chloromethyl carbon, facilitating the reaction.[8]

The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Role |

| 3-(chloromethyl)-6-chloropyridazine | 108343-20-4 | 163.00 | Electrophile/Starting Material |

| Potassium Phthalimide | 1074-82-4 | 185.22 | Nucleophile |

| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | Solvent |

| Ethanol | 64-17-5 | 46.07 | Recrystallization Solvent |

| Deionized Water | 7732-18-5 | 18.02 | Work-up |

Laboratory Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Reflux condenser

-

Thermometer

-

Buchner funnel and filter flask assembly

-

Filter paper

-

Beakers and graduated cylinders

-

Spatulas and weighing balance

-

Rotary evaporator

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 3-(chloromethyl)-6-chloropyridazine. This precursor can be synthesized from 3,6-dichloropyridazine via various methods, but is often commercially available.[9][10]

Caption: Experimental workflow for the synthesis protocol.

Step 1: Reaction Setup

-

To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (2.04 g, 11.0 mmol, 1.1 equivalents).

-

Add 25 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Stir the mixture at room temperature to form a fine suspension.

Step 2: Addition of Electrophile

-

To the stirring suspension, add 3-(chloromethyl)-6-chloropyridazine (1.63 g, 10.0 mmol, 1.0 equivalent) in a single portion.

-

Rationale: Adding the electrophile to the nucleophile suspension ensures the nucleophile is readily available, promoting the desired reaction pathway.

Step 3: Reaction Conditions

-

Fit the flask with a reflux condenser and begin heating the mixture to 80-90 °C using a heating mantle.

-

Maintain vigorous stirring and continue heating for 4-6 hours.

-

The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1 v/v) to observe the consumption of the starting material.

Step 4: Product Isolation (Work-up)

-

After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-